

# Application Note: Development of a Dissolution Profile for Dapagliflozin Tablets

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## Compound of Interest

Compound Name: Dapagliflozin

Cat. No.: B1669812

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## Introduction

**Dapagliflozin** is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] As a Biopharmaceutics Classification System (BCS) Class III drug, it exhibits high solubility and low permeability.[1][3][4] The development of a robust and reproducible dissolution profile is a critical component of quality control and formulation development for **dapagliflozin** tablets, ensuring batch-to-batch consistency and predicting in vivo performance. This application note provides a comprehensive protocol for developing a dissolution profile for immediate-release **dapagliflozin** tablets.

## Physicochemical Properties of Dapagliflozin

A summary of the relevant physicochemical properties of **dapagliflozin** is presented in Table 1. Understanding these properties is essential for the rational development of a dissolution method.

Table 1: Physicochemical Properties of **Dapagliflozin**

Parameter	Value	Reference
Chemical Name	(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol	[3]
BCS Class	III (High Solubility, Low Permeability)	[1][3]
Solubility	Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[1][3] Its solubility remains largely unaffected by pH changes.[5]	[1][3][5]
pKa	12.6	[5]

## Experimental Protocols

### I. Dissolution Method Development

This protocol outlines the steps for developing a suitable dissolution method for **dapagliflozin** tablets.

#### 1. Apparatus and Equipment:

- USP Dissolution Apparatus 2 (Paddle)[3][6][7]
- Dissolution vessels (900 mL capacity)[3][6][7]
- Water bath with temperature control ( $37 \pm 0.5$  °C)[3][6]
- Syringes and filters (e.g., 0.45 µm PVDF)
- UV-Vis Spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system

#### 2. Dissolution Media Selection:

Given **dapagliflozin**'s high solubility across the physiological pH range, several media can be evaluated to find the most discriminating method.

- Recommended Starting Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) or simulated gastric fluid (pH 1.2) is a common starting point and has been shown to be effective.[3][6][7]
- Alternative Media for Investigation: To ensure the method is discriminatory, other media should also be tested, such as:
  - Acetate buffer (pH 4.5)[8]
  - Phosphate buffer (pH 6.8)[9]

### 3. Experimental Procedure:

- Place 900 mL of the selected dissolution medium into each dissolution vessel and allow the temperature to equilibrate to  $37 \pm 0.5$  °C.[3][6]
- Set the paddle rotation speed. A speed of 50 rpm is recommended as it has been shown to be more discriminative.[3][6][7] Other speeds, such as 75 rpm, can also be evaluated.[3]
- Carefully drop one **dapagliflozin** tablet into each vessel.
- Withdraw samples (e.g., 10 mL) at predetermined time points. For immediate-release tablets, the following time points are suggested: 5, 10, 15, 20, and 30 minutes.[3]
- Immediately filter the withdrawn samples through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.
- Analyze the filtered samples for **dapagliflozin** concentration using a validated analytical method (UV or HPLC).

## II. Analytical Method for Quantification

Either UV-Vis Spectrophotometry or HPLC can be used for the quantification of **dapagliflozin** in the dissolution samples.

### A. UV-Vis Spectrophotometric Method

- Wavelength: The maximum absorbance ( $\lambda_{\text{max}}$ ) of **dapagliflozin** is typically observed around 224 nm.[3][6]
- Standard Preparation: Prepare a stock solution of **dapagliflozin** reference standard in the dissolution medium. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.
- Linearity: The method should be linear in the range of approximately 0.5 to 15  $\mu\text{g/mL}$ . [3][6]
- Analysis: Measure the absorbance of the filtered dissolution samples and the calibration standards at 224 nm.[3] Calculate the concentration of **dapagliflozin** in the samples using the calibration curve.

## B. RP-HPLC Method

A reverse-phase HPLC method offers greater specificity and is also a suitable analytical technique.

- Chromatographic Conditions:
  - Column: C18 column (e.g., Princeton C18)[7]
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% Triethylamine) in a 50:50 ratio has been found to be effective.[7]
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 225 nm[10] or 245.6 nm[7]
- Standard Preparation: Prepare a stock solution and calibration standards of **dapagliflozin** reference standard in the mobile phase.
- Analysis: Inject the filtered dissolution samples and calibration standards into the HPLC system. Calculate the concentration of **dapagliflozin** based on the peak area response.

## Data Presentation

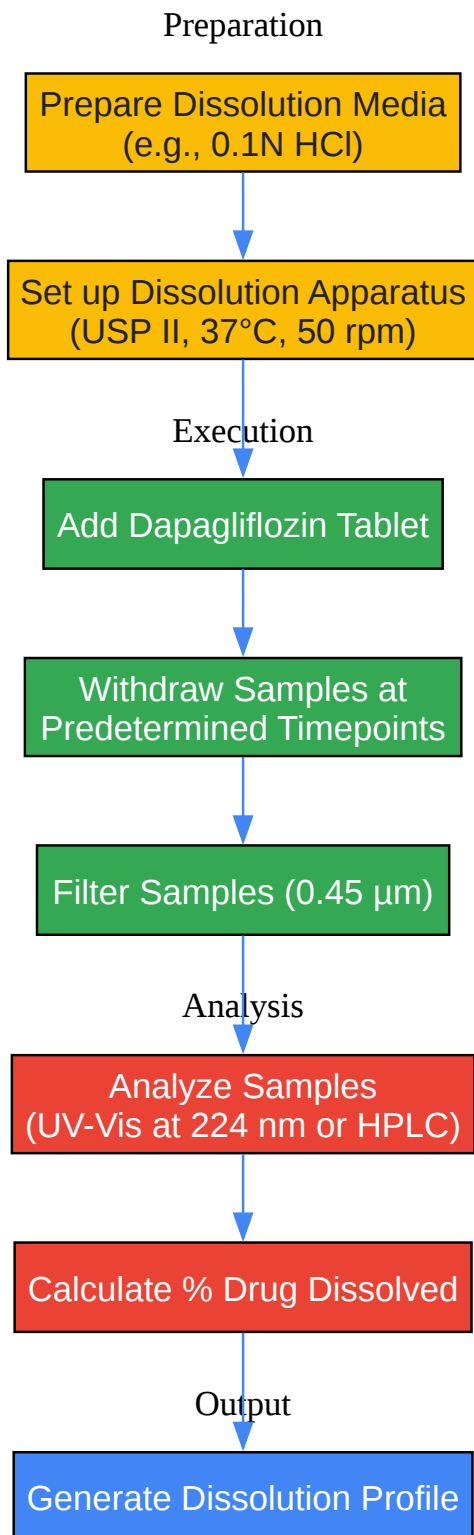
The results of the dissolution profile study should be summarized in a table for clear comparison.

Table 2: Dissolution Profile of **Dapagliflozin** Tablets

Time (minutes)	% Drug Dissolved (Mean $\pm$ SD, n=12)
5	
10	
15	
20	
30	

## Mandatory Visualization

The following diagram illustrates the experimental workflow for developing a dissolution profile for **dapagliflozin** tablets.



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Caption: Workflow for **Dapagliflozin** Tablet Dissolution Profile Development.

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